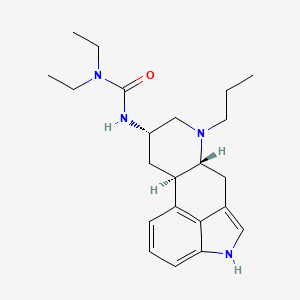
Proterguride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proterguride is a highly potent dopamine receptor agonist with a long duration of action. It was patented by Schering A.-G. for the treatment of Parkinsonism, restless leg syndrome, and the prophylaxis of migraine . Unlike most dopamine receptor agonists, this compound is suitable for transdermal administration .
準備方法
合成経路と反応条件:
工業的生産方法: プロテルギライドの工業的生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、N-脱エチル化、N-酸化、水酸化、インドール環の酸化開裂などのステップが含まれます .
化学反応の分析
反応の種類: プロテルギライドは、次のような様々な化学反応を受けます。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: 1つの原子または原子団を別の原子または原子団と置き換える。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがある。
還元: 一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがある。
置換: 一般的な試薬には、ハロゲンと求核剤がある。
生成される主要な生成物: これらの反応から生成される主要な生成物には、異なる薬理学的特性を持つプロテルギライドの様々な誘導体があります .
4. 科学研究への応用
プロテルギライドは、以下を含む幅広い科学研究への応用があります。
化学: ドーパミン受容体アゴニストの研究のためのモデル化合物として使用される。
生物学: 神経伝達物質系への影響について調査されている。
科学的研究の応用
Proterguride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dopamine receptor agonists.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Used in the treatment of Parkinson’s disease, restless leg syndrome, and migraine prophylaxis.
Industry: Explored for its potential in transdermal drug delivery systems.
作用機序
プロテルギライドは、ドーパミン受容体アゴニストとして作用することで効果を発揮します。脳内のドーパミン受容体に結合し、ドーパミンの作用を模倣し、受容体を刺激します。 これにより、ドーパミン活性が増加し、パーキンソン病やその他の疾患の症状を軽減するのに役立ちます 。 さらに、プロテルギライドは、アルファアドレノ受容体とヒスタミン受容体ではアンタゴニストとして、セロトニン受容体では部分アゴニストとして作用します .
類似の化合物:
リスリド: パーキンソン病の治療に使用される別のドーパミン受容体アゴニスト。
ブロモクリプチン: 高プロラクチン血症とパーキンソン病の治療に使用されるドーパミンアゴニスト。
ペルゴリド: パーキンソン病の治療に使用されるドーパミンアゴニスト。
プロテルギライドの独自性: プロテルギライドは、経皮投与に適しているため、血漿濃度が一定となり、治療に関連する運動合併症のリスクが軽減されるという点でユニークです 。 さらに、ドーパミン、アルファアドレノ受容体、セロトニン受容体など、複数の受容体部位に作用するため、幅広い治療用途を持つ汎用性の高い化合物となっています .
類似化合物との比較
Lisuride: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Bromocriptine: A dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.
Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness of Proterguride: this compound is unique due to its suitability for transdermal administration, which allows for constant plasma concentrations and reduces the risk of treatment-related motor complications . Additionally, its action at multiple receptor sites, including dopamine, alpha-adrenoceptors, and serotonergic receptors, makes it a versatile compound with a broad range of therapeutic applications .
生物活性
Proterguride is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. As a somatostatin analogue, it exhibits various biological activities that are crucial for understanding its pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
This compound primarily functions as a somatostatin analogue, which means it mimics the action of somatostatin—a peptide hormone that plays a significant role in inhibiting the secretion of several hormones and neurotransmitters. The mechanisms through which this compound operates include:
- Inhibition of Hormone Release : this compound inhibits the release of growth hormone, insulin, and glucagon, thereby modulating metabolic processes and hormonal balance .
- Neurotransmitter Regulation : It is believed to affect neurotransmitter release in the central nervous system, which may have implications for treating conditions such as depression and anxiety .
- Transdermal Delivery : Unlike many dopamine receptor agonists, this compound has been shown to be suitable for transdermal administration, enhancing its bioavailability and patient compliance .
Pharmacological Profile
The pharmacological profile of this compound is characterized by its efficacy in various clinical contexts:
- Antitumor Activity : Preclinical studies indicate that this compound may exhibit antitumor properties, particularly in breast cancer models. It has been administered to patients with metastatic breast cancer, showing promising results in reducing tumor size and improving patient outcomes .
- Neurological Effects : Research suggests that this compound may have neuroprotective effects, potentially benefiting patients with neurodegenerative diseases .
Case Studies
- Breast Cancer Treatment : In a clinical study involving 14 patients with metastatic breast cancer, this compound was administered via subcutaneous injection. The results demonstrated a significant reduction in tumor markers and improved quality of life for patients resistant to conventional therapies .
- Transdermal Administration : A study investigating the transdermal delivery of this compound found that formulations using pressure-sensitive adhesives showed good skin adhesion and moderate drug flux values. This method could enhance patient compliance due to reduced pain associated with injections .
Comparative Efficacy
| Study Focus | Findings | Methodology |
|---|---|---|
| Antitumor Activity | Significant reduction in tumor size in breast cancer patients | Clinical trials |
| Neurological Benefits | Potential neuroprotective effects observed | Animal models |
| Transdermal Delivery | Good stability and skin adhesion with moderate flux values | In vitro permeation studies |
特性
CAS番号 |
77650-95-4 |
|---|---|
分子式 |
C22H32N4O |
分子量 |
368.5 g/mol |
IUPAC名 |
3-[(6aR,9S,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C22H32N4O/c1-4-10-26-14-16(24-22(27)25(5-2)6-3)12-18-17-8-7-9-19-21(17)15(13-23-19)11-20(18)26/h7-9,13,16,18,20,23H,4-6,10-12,14H2,1-3H3,(H,24,27)/t16-,18+,20+/m0/s1 |
InChIキー |
FCRJELOYDVBTGW-ILZDJORESA-N |
SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC |
異性体SMILES |
CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC |
正規SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC |
Key on ui other cas no. |
77650-95-4 |
同義語 |
(1,1-diethyl-3-((6-n-propyl)-8a-ergolinyl) urea) proterguride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















